KLH45b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H25F3N4O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

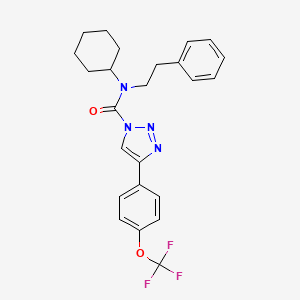

IUPAC Name |

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-31(29-28-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 |

InChI Key |

TVKXPCSWNYMBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a 2-phenylaminopyrimidine derivative, is a potent and selective small molecule tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, detailing its primary targets, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity. Quantitative data on its inhibitory effects are presented, and key signaling and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Primary Mechanism of Action: Competitive Inhibition of Tyrosine Kinases

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this site, Imatinib blocks the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascades that are crucial for cell proliferation and survival. While the human kinome is vast, Imatinib exhibits a high degree of specificity for a select few tyrosine kinases.

The primary targets of Imatinib include:

-

BCR-ABL: In CML, the Philadelphia chromosome translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase is the primary driver of leukemogenesis in CML. Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its activation and subsequent signaling.

-

c-Kit (CD117): This receptor tyrosine kinase is crucial for the development and maintenance of various cell types. In GISTs, activating mutations in the c-Kit gene lead to its ligand-independent, constitutive activation, driving tumor growth. Imatinib effectively inhibits this mutated form of c-Kit.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR, a receptor tyrosine kinase involved in cell growth and division. This inhibition is relevant in the treatment of certain myelodysplastic/myeloproliferative diseases.

Modulation of Downstream Signaling Pathways

The constitutive activity of kinases like BCR-ABL and mutant c-Kit leads to the aberrant activation of multiple downstream signaling pathways that promote cancer cell growth, proliferation, and survival. By inhibiting these kinases, Imatinib effectively shuts down these oncogenic signals.

Key pathways affected by Imatinib include:

-

Ras/MAPK Pathway: This pathway is a central regulator of cellular proliferation. BCR-ABL activation leads to the phosphorylation of adaptor proteins that activate Ras, which in turn initiates a phosphorylation cascade culminating in the activation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular Signal-Regulated Kinase (ERK). Activated MAPK translocates to the nucleus and promotes the expression of genes involved in cell cycle progression. Imatinib's inhibition of BCR-ABL blocks this entire cascade.

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a critical mediator of cell survival and apoptosis resistance. Activated BCR-ABL phosphorylates and activates PI3K, which in turn activates AKT. AKT then phosphorylates a variety of substrates that inhibit apoptosis and promote cell survival. Imatinib treatment leads to the deactivation of this anti-apoptotic pathway.

-

JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in the regulation of gene expression related to proliferation and differentiation. BCR-ABL can activate STAT proteins, leading to their translocation to the nucleus and the transcription of target genes. Imatinib blocks this activation, thereby inhibiting STAT-mediated gene expression.

Quantitative Data on Imatinib Activity

The efficacy of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. These values can vary depending on the target kinase and the cell line being tested.

| Target Kinase | Assay Type | IC50 (µM) |

| v-Abl | Cell-free | 0.6 |

| c-Kit | Cell-free | 0.1 |

| PDGFR | Cell-free | 0.1 |

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 48h | ~0.03 (30 nM) |

| KU812 | Chronic Myeloid Leukemia | 48h | Varies |

| KCL22 | Chronic Myeloid Leukemia | 48h | Varies |

| NCI-H727 | Bronchial Carcinoid | Not Specified | 32.4 |

| BON-1 | Pancreatic Carcinoid | Not Specified | 32.8 |

| TM3 |

The Discovery and Development of KLH45: A Potent and Selective DDHD2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of the discovery and development of KLH45, a potent and selective inhibitor of DDHD Domain Containing 2 (DDHD2), a key triglyceride lipase in the central nervous system. The document details the scientific background, discovery, mechanism of action, and preclinical evaluation of KLH45. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of DDHD2 inhibition and the application of advanced chemical biology and analytical techniques in modern drug discovery. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the science behind KLH45.

Introduction to DDHD2

DDHD2 is a serine hydrolase that has been identified as a principal triglyceride (TAG) lipase in the mammalian brain.[1] Mutations in the DDHD2 gene are associated with complex hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by progressive lower limb spasticity and weakness.[1] The pathology of DDHD2-related HSP is linked to the accumulation of lipid droplets in neurons, highlighting the critical role of DDHD2 in maintaining lipid homeostasis in the central nervous system.[1][2] As a key enzyme in neuronal lipid metabolism, DDHD2 has emerged as a promising therapeutic target for neurological disorders associated with dysregulated lipid storage.

Discovery of KLH45

KLH45 was developed through a systematic chemical biology approach, starting from a previously identified activity-based probe for serine hydrolases, HT-01.[3] HT-01, an acyclic phenethyl-1,2,3-triazole urea, was found to react covalently and irreversibly with DDHD2.[3] To develop a selective inhibitor suitable for in vivo studies, analogs of HT-01 were synthesized and screened. This effort led to the identification of KLH45, where the bulky BODIPY fluorophore of HT-01 was replaced with a cyclohexyl group.[3] This modification resulted in a potent and selective inhibitor of DDHD2.[3] Concurrently, an inactive control compound, KLH40, was also developed to aid in validating the on-target effects of KLH45.[3]

Mechanism of Action and Selectivity

KLH45 acts as a covalent, irreversible inhibitor of DDHD2.[3] Its mechanism of action is based on the reactive triazole urea scaffold, which targets the active site serine of the enzyme.

Signaling Pathway of DDHD2-mediated Triglyceride Hydrolysis and its Inhibition by KLH45

Caption: DDHD2 hydrolyzes triglycerides into DAG and FFA, a process inhibited by KLH45.

Competitive activity-based protein profiling (ABPP) was instrumental in characterizing the potency and selectivity of KLH45.

Quantitative Data Summary

The following tables summarize the key quantitative data for KLH45 from in vitro and in vivo studies.

Table 1: In Vitro Activity of KLH45

| Parameter | Value | Cell Line/System | Reference |

| IC50 for DDHD2 | 1.3 nM | Mouse neuroblastoma Neuro2A proteome | [3] |

| In situ Inhibition of DDHD2 | >95% at 25 nM (4 h) | Neuro2A cells | [3] |

| Off-target Inhibition (ABHD6) | Yes, at <10 nM | Neuro2A cells | [3] |

| Cross-reactivity | Selective over 40+ other serine hydrolases | Neuro2A proteome | [3] |

Table 2: In Vivo Activity of KLH45 in Mice

| Parameter | Dosing Regimen | Effect | Tissue | Reference |

| DDHD2 Inhibition | 40 mg/kg, i.p. (single dose, 4 h) | Near-complete blockade of brain DDHD2 activity | Brain | |

| Triglyceride Accumulation | 20 mg/kg, i.p. (twice daily for 4 days) | Significant elevation of several TAGs | Brain and Spinal Cord | [3] |

| Triglyceride Accumulation | 40 mg/kg, i.p. (single dose, 4 h) | No significant alteration in brain TAGs | Brain | [3] |

Experimental Protocols

Chemical Synthesis of KLH45

A detailed, step-by-step synthesis protocol for KLH45 is provided in the supplementary information of the primary publication by Inoles et al. (2014) in PNAS. The general strategy involves a multi-step synthesis culminating in the formation of the N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide structure.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from the methods used to characterize KLH45's selectivity and potency.

Workflow for Competitive ABPP

Caption: Workflow for competitive ABPP to assess inhibitor potency and selectivity.

Protocol:

-

Proteome Preparation: Mouse brain tissues are homogenized in a suitable buffer (e.g., PBS) and centrifuged to isolate the desired cellular fraction (e.g., membrane or soluble proteome). The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Inhibitor Incubation: Proteome samples (typically at a concentration of 1 mg/mL) are pre-incubated with varying concentrations of KLH45 or the vehicle control (DMSO) for 30 minutes at 37°C.

-

Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophore-tagged fluorophosphonate probe or HT-01) is added to the proteome samples and incubated for a specified time (e.g., 30 minutes) at room temperature.

-

Gel-Based Analysis:

-

The labeling reaction is quenched by adding a 4x SDS-PAGE loading buffer.

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned using a fluorescence gel scanner to visualize the labeled serine hydrolases. Inhibition is quantified by the reduction in fluorescence intensity of the DDHD2 band in the KLH45-treated samples compared to the vehicle control.

-

-

Mass Spectrometry-Based Analysis (for higher resolution):

-

For gel-free analysis, a biotinylated activity-based probe is often used.

-

After labeling, the probe-labeled proteins are enriched using streptavidin beads.

-

The enriched proteins are digested on-bead (e.g., with trypsin).

-

The resulting peptides are analyzed by LC-MS/MS to identify and quantify the labeled proteins.

-

In Vivo Inhibition Studies in Mice

Protocol:

-

Animal Model: Wild-type mice (e.g., C57BL/6) are used.

-

Compound Formulation: KLH45 is formulated for intraperitoneal (i.p.) injection. A common formulation involves dissolving the compound in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dosing:

-

Acute Inhibition: A single dose of KLH45 (e.g., 5-40 mg/kg) is administered via i.p. injection. Tissues are collected after a specified time (e.g., 4 hours).

-

Sub-chronic Inhibition: KLH45 (e.g., 20 mg/kg) is administered twice daily via i.p. injection for a period of 4 days.

-

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and brain and spinal cord tissues are rapidly dissected and flash-frozen in liquid nitrogen for subsequent analysis.

Lipidomics Analysis of Brain Tissue

Protocol:

-

Lipid Extraction:

-

Frozen brain tissue is weighed and homogenized in a cold solvent mixture, typically chloroform:methanol (2:1).

-

Phase separation is induced by the addition of water or a saline solution.

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

The dried lipid extract is reconstituted in a suitable solvent for injection.

-

Lipid species are separated using a reverse-phase chromatography column (e.g., C18) coupled to a mass spectrometer.

-

A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like formic acid and ammonium formate is used.

-

The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data is acquired using a data-dependent or data-independent acquisition method.

-

-

Data Analysis:

-

The raw data is processed using specialized lipidomics software to identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Statistical analysis is performed to identify significant changes in lipid levels between the KLH45-treated and vehicle-treated groups.

-

TAG Hydrolase Activity Assay

Protocol:

-

Substrate Preparation: A radiolabeled triacylglycerol substrate (e.g., [14C]-triolein) is emulsified in a buffer containing a detergent (e.g., Triton X-100).

-

Enzyme Source: Lysates from cells overexpressing DDHD2 or mouse brain homogenates are used as the source of enzyme activity.

-

Inhibitor Pre-incubation: The enzyme source is pre-incubated with KLH45 or vehicle control for 30 minutes at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate to the enzyme-inhibitor mixture and incubating at 37°C for a specified time.

-

Product Extraction and Quantification: The reaction is stopped, and the released radiolabeled free fatty acids are extracted using a solvent partition (e.g., with hexane). The radioactivity in the fatty acid-containing phase is measured using a scintillation counter to determine the enzyme activity.

Conclusion

KLH45 is a valuable chemical tool for studying the physiological and pathological roles of DDHD2. Its high potency and selectivity, coupled with its in vivo activity, make it a critical asset for dissecting the complex biology of neuronal lipid metabolism. The development of KLH45 showcases the power of a multidisciplinary approach, integrating chemical synthesis, activity-based protein profiling, and mass spectrometry-based lipidomics, to create and validate a novel pharmacological inhibitor. Further research with KLH45 and the development of next-generation DDHD2 inhibitors hold significant promise for advancing our understanding of and developing potential therapies for hereditary spastic paraplegia and other neurological disorders linked to aberrant lipid metabolism.

References

A Technical Guide to the Biological Functions of DDHD2: From Lipid Metabolism to Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DDHD domain-containing 2 (DDHD2) is a multi-functional enzyme primarily recognized as the principal triglyceride (TAG) lipase in the central nervous system. Its catalytic activity is crucial for maintaining lipid homeostasis in neurons by hydrolyzing TAGs stored in lipid droplets (LDs) to provide a vital source of fatty acids for energy production. Beyond this canonical lipase function, recent studies have unveiled a dual role for DDHD2 as a cargo receptor in lipophagy, directly linking LDs to the cellular autophagy machinery for degradation. Furthermore, DDHD2 possesses transacylase capabilities, enabling the remodeling of TAG acyl chains. Loss-of-function mutations in the DDHD2 gene are the causative basis for Spastic Paraplegia 54 (SPG54), a severe autosomal recessive neurodegenerative disorder. The pathology of SPG54 is characterized by the massive accumulation of neuronal lipid droplets, leading to motor and cognitive impairments. This guide provides an in-depth overview of DDHD2's enzymatic functions, its roles in key cellular pathways, its clinical relevance, and its potential as a therapeutic target.

Core Enzymatic Functions of DDHD2

DDHD2, a member of the intracellular phospholipase A1 (PLA1) family, is a serine hydrolase with a complex catalytic profile.[1] While initially characterized based on its in vitro phospholipase activity, its primary physiological role in the brain is the hydrolysis of neutral lipids.[2][3]

Triglyceride and Diacylglycerol Lipase Activity

The most significant function of DDHD2 in the central nervous system is its role as a TAG lipase.[3][4][5] DDHD2-knockout mice exhibit a dramatic, age-dependent increase in TAG levels specifically in the brain, which is accompanied by the widespread accumulation of lipid droplets in neurons.[3][4] This establishes DDHD2 as a key regulator of neuronal TAG metabolism, a pathway distinct from that in peripheral tissues.[3]

The enzyme also demonstrates robust diacylglycerol (DAG) lipase activity, with some studies suggesting a preference for DAG over TAG.[6][7][8][9] Recombinant DDHD2 efficiently hydrolyzes DAG, particularly substrates containing a polyunsaturated fatty acid at the sn-2 position, to produce endocannabinoids like 2-arachidonoylglycerol (2-AG).[9] This suggests a potential role in neuromodulatory signaling pathways beyond simple energy metabolism.

Substrate Specificity and Transacylase Activity

DDHD2's substrate preference can be influenced by the lipid environment. While it acts on phospholipids in vitro, its physiological activity is directed towards the neutral lipids TAG and DAG found in lipid droplets.[6][7] Recent evidence has uncovered a novel transacylase function, where DDHD2 transfers acyl chains from TAGs to DAGs and monoacylglycerols.[7][8] This activity, which remodels the acyl chain composition of triglycerides, is favored over hydrolysis within the unique oil environment of a lipid droplet.[7]

Quantitative Enzymatic and Lipidomic Data

Quantitative analyses have been crucial in defining the enzymatic properties of DDHD2 and the consequences of its dysfunction.

Table 1: Substrate Specificity of Recombinant Rat DDHD2

| Substrate | Relative kcat/Km Value | Experimental Context | Reference |

|---|---|---|---|

| Diacylglycerol (18:0/20:4) | Highest | Assayed with purified recombinant rat DDHD2 in the presence of sodium deoxycholate. | [9] |

| Triacylglycerol (18:1/18:1/18:1) | Lower than DG | Assayed with purified recombinant rat DDHD2 in the presence of sodium deoxycholate. | [9] |

| Phosphatidic Acid (18:0/20:4) | Lower than DG | Assayed with purified recombinant rat DDHD2 in the presence of sodium deoxycholate. |[9] |

Table 2: Lipid Composition of Neuronal Lipid Droplets

| Lipid Class | Molar Percentage (%) | Experimental Context | Reference |

|---|---|---|---|

| Triglycerides (TGs) | 73.35 ± 4.12 | Quantitative LC-MS analysis of purified LDs from cultured hippocampal neurons treated with a DDHD2 inhibitor. | [10][11] |

| Phosphatidylcholine (PC) | 12.09 ± 0.5 | Quantitative LC-MS analysis of purified LDs from cultured hippocampal neurons treated with a DDHD2 inhibitor. | [10][11] |

| Cholesterol Esters (CE) | 1.01 ± 0.39 | Quantitative LC-MS analysis of purified LDs from cultured hippocampal neurons treated with a DDHD2 inhibitor. |[10][11] |

Cellular Roles and Signaling Pathways

DDHD2 is integrated into critical cellular pathways that govern energy balance, organelle function, and synaptic communication in neurons.

Regulation of Lipid Droplet Catabolism and Lipophagy

DDHD2 plays a central, dual role in the breakdown of neuronal lipid droplets. Firstly, as a lipase, it hydrolyzes the core TAGs to release fatty acids. Secondly, it functions as a lipophagy cargo receptor.[1][12] DDHD2 possesses two LC3-interacting region (LIR) motifs, enabling it to bind directly to ATG8 family proteins (e.g., LC3, GABARAPs) on the autophagosome membrane.[1][13] This interaction tethers the lipid droplet to the nascent autophagosome, marking it for degradation in the lysosome.[1][14] The loss of DDHD2 therefore delivers a dual blow, crippling both direct lipolysis and autophagic clearance of lipid droplets.[14]

Fueling Neuronal Activity and Synaptic Function

Contrary to the long-held belief that neurons rely exclusively on glucose, DDHD2's function demonstrates that fatty acid β-oxidation is a critical energy source, particularly at the synapse.[10][15] DDHD2 is enriched in nerve terminals and its activity is modulated by electrical activity.[10][11] It provides an activity-dependent flux of saturated fatty acids from axonal LDs into mitochondria to drive local ATP production.[10][16] This localized energy supply is essential to sustain high-energy processes like synaptic vesicle recycling and neurotransmitter release.[10][16]

This function is mediated by a direct, activity-dependent interaction with Syntaxin-binding protein 1 (STXBP1/Munc18-1), a key protein in the presynaptic neurotransmitter release machinery.[17][18] This interaction targets DDHD2 to the synapse, ensuring that fatty acid production is coupled with synaptic demand, a process vital for long-term memory formation.[17]

Clinical Relevance: Spastic Paraplegia 54 (SPG54)

Mutations in the DDHD2 gene cause Autosomal Recessive Spastic Paraplegia 54 (SPG54), a complex and severe neurodegenerative disorder.[2][19]

-

Clinical Phenotype: SPG54 is characterized by early-childhood onset of progressive lower limb spasticity, intellectual disability, developmental delay, short stature, and cerebellar signs.[2][19][20]

-

Neuroimaging: A hallmark of the disease is a thin corpus callosum, often accompanied by non-specific white matter lesions.[2][20] Brain MR spectroscopy frequently reveals an abnormal lipid peak, consistent with the underlying pathology of lipid accumulation.[20]

-

Pathophysiology: The core of SPG54 pathology is the functional loss of DDHD2, leading to the unregulated accumulation of TAG-filled lipid droplets within neurons of the brain and spinal cord.[1][3] This lipid overload disrupts cellular homeostasis, impairs mitochondrial function, increases reactive oxygen species (ROS), and ultimately leads to the apoptosis of motor neurons, causing the characteristic neurological deficits.[3][21]

DDHD2 as a Therapeutic Target

The clear link between DDHD2 dysfunction, lipid accumulation, and neurodegeneration in SPG54 makes it a compelling target for drug development.

-

Inhibitors: A selective, covalent inhibitor of DDHD2, KLH45, has been developed as a research tool.[3] Subchronic administration of this inhibitor to wild-type mice successfully recapitulates the brain-specific TAG accumulation seen in knockout models, confirming that loss of catalytic activity is central to the pathology.[3]

-

Therapeutic Strategies for SPG54: As there is currently no cure for SPG54, therapeutic strategies are focused on mitigating the downstream effects of DDHD2 loss. One promising approach is to bypass the dysfunctional enzyme and enhance alternative LD clearance pathways. A small molecule, LD·ATTEC, has been shown to tether LC3 directly to LDs, thereby promoting their autophagic clearance.[1] This compound effectively counteracts the LD accumulation caused by DDHD2 deficiency in cell culture models, offering a potential therapeutic avenue for treating SPG54 patients.[1][13][14]

Key Experimental Methodologies

The study of DDHD2 has employed a range of biochemical, cell biological, and proteomic techniques. The following are synthesized protocols for key experiments.

In Vitro Triglyceride Hydrolase Assay

This protocol measures the enzymatic activity of DDHD2 on a TAG substrate.

-

Enzyme Source: Transfect HEK293T cells with a plasmid expressing wild-type DDHD2 or a catalytically inactive mutant (e.g., S351A) as a negative control.

-

Lysate Preparation: After 24-48 hours, harvest cells and prepare whole-cell lysates using a suitable buffer (e.g., NP-40 based).

-

Substrate Preparation: Prepare a substrate mix containing a radiolabeled TAG (e.g., ¹⁴C-triolein) or a fluorescently labeled TAG, emulsified in a buffer with Triton X-100 or another detergent.

-

Enzymatic Reaction: Incubate the cell lysate (containing DDHD2) with the TAG substrate at 37°C for a defined period (e.g., 30-60 minutes). Include a heat-denatured lysate as an additional control.

-

Reaction Quenching: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol/acetic acid).

-

Product Separation: Separate the reaction products (fatty acids, DAG, MAG) from the unhydrolyzed TAG substrate using thin-layer chromatography (TLC).

-

Quantification: Visualize the separated lipids by autoradiography (for radiolabeled substrates) and quantify the amount of product formed to determine lipase activity.[3][22]

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

This method is used to identify DDHD2-interacting proteins.

Cellular Lipid Droplet Imaging

This protocol visualizes the effect of DDHD2 on intracellular lipid droplets.

-

Cell Culture: Plate cells (e.g., HeLa or primary neurons) on glass coverslips suitable for microscopy.

-

Experimental Manipulation: Introduce experimental conditions, such as DDHD2 knockout via CRISPR/Cas9, shRNA-mediated knockdown, or treatment with a DDHD2 inhibitor (e.g., KLH45).[1][10]

-

Lipid Loading (Optional): To induce prominent LD formation, supplement the culture medium with oleic acid (e.g., 200-400 µM) for 16-24 hours.

-

Staining: Fix the cells with 4% paraformaldehyde. Stain for lipid droplets using a fluorescent neutral lipid dye such as BODIPY 493/503.

-

Immunofluorescence (Optional): To co-localize LDs with specific proteins, permeabilize the cells and perform standard immunocytochemistry for proteins of interest (e.g., DDHD2, LC3).

-

Microscopy: Acquire images using a confocal fluorescence microscope.

-

Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software (e.g., Fiji/ImageJ) to compare between experimental conditions.[1]

Conclusion and Future Directions

DDHD2 has emerged from a poorly characterized hydrolase to a central player in neuronal lipid metabolism and homeostasis. Its dual function as a TAG lipase and a lipophagy receptor underscores its critical role in preventing the toxic accumulation of lipids in the brain. The discovery of its interaction with the synaptic machinery provides a direct link between lipid metabolism and higher cognitive functions. Future research will likely focus on further dissecting its transacylase function, understanding its role in different neuronal subtypes, and advancing therapeutic strategies for SPG54 that target the downstream consequences of its enzymatic failure. The development of brain-penetrant small molecules that can modulate lipophagy or directly compensate for the loss of DDHD2 activity holds significant promise for patients with this devastating neurodegenerative disease.

References

- 1. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in phospholipase DDHD2 cause autosomal recessive hereditary spastic paraplegia (SPG54) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. genecards.org [genecards.org]

- 7. biorxiv.org [biorxiv.org]

- 8. DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. DDHD2 promotes lipid droplet catabolism by acting as a TAG lipase and a cargo receptor for lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DDHD2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. biorxiv.org [biorxiv.org]

- 17. The DDHD2-STXBP1 interaction mediates long-term memory via generation of saturated free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Orphanet: Autosomal recessive spastic paraplegia type 54 [orpha.net]

- 20. Defining the clinical-genetic and neuroradiological features in SPG54: description of eight additional cases and nine novel DDHD2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hspersunite.org.au [hspersunite.org.au]

- 22. researchgate.net [researchgate.net]

Keyhole Limpet Hemocyanin (KLH): An In-depth Technical Guide to its Immunostimulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keyhole Limpet Hemocyanin (KLH) is a large, oxygen-carrying metalloprotein derived from the marine mollusk Megathura crenulata. Its potent immunogenicity, coupled with a low risk of toxicity in humans, has established it as a critical component in immunology research and clinical applications for over four decades. KLH serves as a powerful immune stimulant, a carrier protein for haptens and other weak antigens in vaccine development, and as an active immunotherapeutic agent. This technical guide provides a comprehensive overview of the mechanisms of action of KLH, its applications in stimulating robust immune responses, and detailed protocols for its use and evaluation in a research setting.

Introduction to Keyhole Limpet Hemocyanin (KLH)

KLH is a high-molecular-weight glycoprotein that elicits both humoral and cell-mediated immune responses. Its large size and complex structure, featuring numerous carbohydrate and peptide epitopes, contribute to its high antigenicity. Utilized initially to assess the immunocompetence of individuals, KLH's role has expanded significantly. It is now a cornerstone in the development of vaccines against cancer and infectious diseases, where it is conjugated to tumor-associated antigens or microbial haptens to enhance their immunogenicity. Furthermore, KLH itself has demonstrated direct anti-tumor properties and is used in the treatment of certain cancers, such as bladder cancer.

Mechanism of Action: Eliciting a Potent Immune Response

KLH's immunostimulatory effects are initiated through its interaction with components of the innate immune system, leading to the activation of the adaptive immune system.

Innate Immune Activation

KLH is recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. One of the key receptors involved is the mannose receptor (CD206), a C-type lectin that binds to the abundant mannose-rich glycans on the KLH molecule. This interaction triggers the internalization of KLH and initiates a signaling cascade that leads to APC activation and maturation.

Intracellular Signaling Pathways

Upon engagement of the mannose receptor and potentially other PRRs, a complex intracellular signaling cascade is initiated within the APC. This involves the activation of spleen tyrosine kinase (Syk) and extracellular signal-regulated kinase (Erk), which are upstream of the transcription factor nuclear factor-kappa B (NF-κB). The activation of NF-κB is a pivotal event, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

An In-depth Technical Guide to the Synthesis and Derivatives of KLH45, a Potent DDHD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and derivatives of KLH45, a highly potent and selective inhibitor of the serine hydrolase DDHD Domain-Containing Protein 2 (DDHD2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DDHD2.

Core Compound: KLH45

KLH45, with the chemical name N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide, is a novel small molecule that has demonstrated significant inhibitory activity against DDHD2. Its discovery and characterization have opened new avenues for investigating the role of DDHD2 in neurological and metabolic disorders.

| Property | Value | Reference |

| Chemical Name | N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide | [1] |

| CAS Number | 1632236-44-2 | [1] |

| Molecular Formula | C24H25F3N4O2 | [1] |

| Molecular Weight | 458.5 g/mol | [1] |

| Target | DDHD Domain-Containing Protein 2 (DDHD2) | [1][2] |

| IC50 | 1.3 nM | [2][3][4] |

KLH45 Synthesis Pathway

The synthesis of KLH45 is a multi-step process that involves the formation of a key 1,2,3-triazole intermediate followed by coupling with a designated amine. The general synthetic approach for related acyclic phenethyl-1,2,3-triazole ureas provides a framework for understanding the synthesis of KLH45.

Experimental Protocol

While the specific, detailed experimental protocol for the synthesis of KLH45 is described in the supplementary materials of the primary literature, a general methodology for the synthesis of analogous 1,2,3-triazole ureas involves the following key steps:

-

Formation of the Azide Intermediate: The synthesis typically begins with the conversion of a corresponding aniline derivative to an azide. This is often achieved through a diazotization reaction followed by substitution with an azide source.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. This "click chemistry" reaction is highly efficient and regioselective.

-

Activation of the Triazole: The resulting triazole is then activated for the subsequent coupling reaction. This can involve the formation of a carbamate or another reactive intermediate.

-

Urea Formation: The activated triazole is reacted with the desired amine, in the case of KLH45, N-cyclohexyl-N-(2-phenylethyl)amine, to form the final urea product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the pure KLH45.

Derivatives of KLH45

The development of KLH45 has spurred the investigation of its derivatives to explore structure-activity relationships (SAR) and optimize pharmacological properties.

KLH45b: A Regioisomeric Analog

A notable derivative of KLH45 is This compound , which is a 1,4-substituted regioisomer, in contrast to the 2,4-substitution pattern of KLH45.[3] This structural difference results in a significant decrease in potency and selectivity for DDHD2, highlighting the critical importance of the substitution pattern on the triazole ring for optimal inhibitory activity.[3]

| Compound | Substitution Pattern | Potency (vs. DDHD2) |

| KLH45 | 2,4-substituted | High (IC50 = 1.3 nM) |

| This compound | 1,4-substituted | Reduced |

Structure-Activity Relationship (SAR) Insights

The SAR studies of 1,2,3-triazole ureas as serine hydrolase inhibitors have provided valuable insights for the design of potent and selective DDHD2 inhibitors:

-

Triazole Urea Moiety: The 1,2,3-triazole urea core acts as a reactive pharmacophore that irreversibly carbamylates the active site serine of the hydrolase.

-

Substituents on the Triazole Ring: The nature and position of the substituents on the triazole ring are crucial for target selectivity and potency. As demonstrated by the difference between KLH45 and this compound, the regiochemistry of substitution is a key determinant of activity.

-

Amine Substituent: The N-cyclohexyl-N-(2-phenylethyl)amine moiety of KLH45 contributes to the overall binding affinity and selectivity. Modifications to this part of the molecule can modulate its interaction with the enzyme's binding pocket.

Signaling Pathway and Mechanism of Action

KLH45 exerts its biological effects by inhibiting DDHD2, a key enzyme in lipid metabolism. DDHD2 has been identified as a principal brain triglyceride lipase, and its inhibition leads to the accumulation of triacylglycerols (TAGs) and lipid droplets in neuronal cells.

DDHD2 Inhibition Pathway

The inhibition of DDHD2 by KLH45 disrupts the normal hydrolysis of TAGs into diacylglycerols (DAGs) and free fatty acids. This leads to an increase in cellular TAG levels and the formation of lipid droplets. This mechanism is particularly relevant in the context of hereditary spastic paraplegia, a neurological disorder linked to mutations in the DDHD2 gene.

References

In Vitro Efficacy of the Novel Kinase Inhibitor KLH45 in Human Cancer Cell Lines

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently over-activated in various human cancers, playing a crucial role in cell proliferation, survival, and migration.[1] Its dysregulation is a key factor in tumorigenesis and drug resistance, making it a prime target for novel anti-cancer therapies.[2][3] This whitepaper details the in vitro efficacy of KLH45, a novel, potent, and selective inhibitor of the PI3K/AKT pathway. Through a series of in vitro assays, we demonstrate the anti-proliferative and pro-apoptotic effects of KLH45 on a panel of human cancer cell lines. The data presented herein underscore the therapeutic potential of KLH45 as a promising candidate for further preclinical and clinical development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and targeted therapies.[4] The PI3K/AKT/mTOR pathway is a central regulator of cell cycle, proliferation, and longevity, and its aberrant activation is a common feature in many cancers, including breast, ovarian, and prostate cancers.[5] This pathway's overactivity often results from mutations in key components like PI3K or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[5][6]

KLH45 is a novel small molecule inhibitor designed to target the PI3K/AKT signaling cascade. This document provides a comprehensive overview of the in vitro studies conducted to evaluate the efficacy of KLH45. We present data on its cytotoxic and anti-proliferative activities against various cancer cell lines and elucidate its mechanism of action through the modulation of key proteins in the PI3K/AKT pathway.

Results

Anti-proliferative Activity of KLH45

The anti-proliferative effects of KLH45 were assessed against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line.[7] The results, summarized in Table 1, indicate that KLH45 exhibits potent, dose-dependent anti-proliferative activity across all tested cell lines.

Table 1: Anti-proliferative Activity (IC50) of KLH45 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of KLH45 | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast | 2.5 | 1.8 |

| A549 | Lung | 5.2 | 3.5 |

| HCT-116 | Colon | 3.8 | 2.1 |

IC50 values were determined after 72 hours of continuous exposure to the compounds.

KLH45 Modulates the PI3K/AKT Signaling Pathway

To confirm that the anti-proliferative effects of KLH45 are mediated through the PI3K/AKT pathway, we performed Western blot analysis on protein lysates from MCF-7 cells treated with KLH45.[8] The results, shown in Table 2, demonstrate a dose-dependent decrease in the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[3] This inhibition of AKT phosphorylation is indicative of the successful engagement of KLH45 with its intended target. Furthermore, we observed an increase in the expression of the tumor suppressor PTEN and a decrease in the anti-apoptotic protein Bcl-2, consistent with the inhibition of the PI3K/AKT pathway.[9]

Table 2: Modulation of Key PI3K/AKT Pathway Proteins by KLH45 in MCF-7 Cells

| Treatment | p-AKT (Relative Expression) | PTEN (Relative Expression) | Bcl-2 (Relative Expression) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| KLH45 (2.5 µM) | 0.45 | 1.75 | 0.52 |

| KLH45 (5.0 µM) | 0.21 | 2.50 | 0.28 |

Protein expression levels were quantified relative to the vehicle control after 24 hours of treatment.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of KLH45 or a vehicle control and incubated for 72 hours.

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[11]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[8]

-

Cell Lysis: MCF-7 cells were treated with KLH45 for 24 hours, washed with PBS, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (30 µg) were separated by electrophoresis on a 10% SDS-polyacrylamide gel.[14]

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies specific for p-AKT, PTEN, Bcl-2, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the efficacy of KLH45.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of KLH45.

Caption: The experimental workflow for the in vitro evaluation of KLH45.

Conclusion

The in vitro data presented in this whitepaper strongly suggest that KLH45 is a potent inhibitor of the PI3K/AKT signaling pathway with significant anti-proliferative activity against a range of human cancer cell lines. The dose-dependent reduction in p-AKT levels and the modulation of downstream apoptosis-related proteins provide a clear mechanism of action for KLH45. These promising in vitro results warrant further investigation of KLH45 in preclinical in vivo models to fully assess its therapeutic potential as a novel anti-cancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 9. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. addgene.org [addgene.org]

An In-depth Technical Guide to Early-Stage Research on Programmed Death-Ligand 1 (PD-L1) Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PD-L1 in Immuno-Oncology

Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a critical role in regulating the immune system.[1] It is a key immune checkpoint that, under normal physiological conditions, helps to maintain self-tolerance and prevent autoimmune responses by modulating the duration and amplitude of immune activity.[2][3] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface.[1] This allows the tumor to evade the host's immune system by binding to its receptor, Programmed Death-1 (PD-1), which is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][4][5] The interaction between PD-L1 and PD-1 transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively "braking" the anti-tumor immune response.[6]

This mechanism of immune escape has made the PD-1/PD-L1 axis a primary target for cancer immunotherapy.[5] Therapeutic antibodies that block the interaction between PD-1 and PD-L1 have shown significant clinical efficacy across a wide range of malignancies, leading to durable tumor responses by restoring the immune system's ability to recognize and eliminate cancer cells.[1][6][7] Consequently, early-stage research into the applications of PD-L1 focuses on understanding its expression, regulation, and functional consequences to develop novel therapeutics, identify predictive biomarkers, and optimize patient stratification for immune checkpoint inhibitor (ICI) therapies.[8]

Core Mechanism: The PD-1/PD-L1 Signaling Pathway

The primary function of the PD-L1 pathway in cancer is the suppression of anti-tumor immunity. When PD-L1 expressed on a tumor cell binds to the PD-1 receptor on an activated T cell, it initiates a signaling cascade within the T cell that leads to its functional inactivation, a state often referred to as "T-cell exhaustion."[8]

The binding of PD-L1 to PD-1 leads to the phosphorylation of the cytoplasmic tail of PD-1. This event recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates downstream signaling molecules essential for T-cell activation, such as those in the PI3K-AKT and RAS-MAPK pathways.[1][2][3] The ultimate result is the inhibition of T-cell activation, proliferation, and survival, thereby allowing the tumor to escape immune surveillance.[6] Upregulation of PD-L1 on tumor cells can be driven by constitutive oncogenic signaling pathways (innate immune resistance) or induced by inflammatory cytokines like interferon-gamma (IFN-γ) released by immune cells in the tumor microenvironment (adaptive immune resistance).[6][9]

Quantitative Data on PD-L1 Expression and Clinical Relevance

The quantification of PD-L1 expression is a cornerstone of early-stage research and clinical application, as it often correlates with prognosis and response to therapy.[10] However, expression levels are heterogeneous across and within tumor types, and different detection methods can yield variable results.[11][12]

Table 1: PD-L1 Expression Levels Across Different Tumor Types

This table summarizes findings on the differential expression of PD-L1 in various cancers, as measured by quantitative immunofluorescence (QIF).

| Tumor Type | Mean PD-L1 Expression (AQUA Score) | Key Observation | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | 21.5 | Markedly higher expression compared to other types. | [13] |

| Renal Cell Carcinoma (RCC) | 16.0 | Intermediate expression levels. | [13] |

| Melanoma | 4.0 - 9.6 | Lowest expression levels among the compared types. | [13] |

| Multiple Myeloma (MM) | High | Highly expressed, associated with disease progression. | [14] |

Data is compiled from studies using different antibody clones and patient cohorts, illustrating general trends.

Table 2: Concordance Between Different PD-L1 Antibody Clones

The choice of antibody clone for immunohistochemistry (IHC) can significantly impact PD-L1 scoring. This table shows the variability in concordance.

| Antibody Clones Compared | Tumor Type | Concordance Measure (Cohen's κ) | Correlation Coefficient (R) | Finding | Reference |

| E1L3N vs. SP142 | NSCLC | 0.124 - 0.340 (Fair to Poor) | - | Significant discordance observed. | [12] |

| 5H1 vs. E1L3N | Melanoma, NSCLC, RCC | - | 0.89 (Highly Correlated) | Strong correlation in expression levels. | [13] |

| 28-8, 22C3, SP263 vs. SP142 | Lung Carcinoma | - | - | SP142 stained fewer cancer cells compared to the others. | [7] |

Table 3: PD-L1 Expression as a Predictive Biomarker for Anti-PD-1/PD-L1 Therapy

PD-L1 expression is widely used as a biomarker, though its predictive power can vary.

| Cancer Type | PD-L1 Status | Response Rate / Outcome | Reference |

| NSCLC | PD-L1 Positive | Higher overall response rate (24.3%). | [10] |

| NSCLC | PD-L1 Negative | Lower response rates, but responses still occur. | [8][10] |

| Melanoma | PD-L1 on Immune Cells | Stronger association with progression-free and overall survival than PD-L1 on tumor cells. | [13] |

| Multiple Myeloma | PD-L1 Positive | Single-agent anti-PD-1 therapy is generally ineffective despite high PD-L1 expression. | [14] |

Key Experimental Protocols

Protocol: Immunohistochemical (IHC) Staining for PD-L1

This protocol provides a generalized workflow for the detection of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Objective: To visualize and quantify the expression and localization of PD-L1 protein in FFPE tissue.

Materials:

-

FFPE tissue slides (4-5 μm sections)

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Pressure cooker or water bath

-

Peroxidase blocking reagent (e.g., 3% hydrogen peroxide)

-

Protein blocking solution (e.g., 10% normal serum)[15]

-

Primary antibody (e.g., rabbit anti-human PD-L1, clone 22C3 or SP263)

-

Negative control reagent (e.g., rabbit IgG isotype control)[16]

-

HRP-conjugated secondary antibody

-

DAB (3,3'-diaminobenzidine) chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse with distilled water.[15]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer.

-

Heat using a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).[15]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[15]

-

Rinse with wash buffer (e.g., PBS).

-

-

Blocking:

-

Apply a protein blocking solution and incubate for 30-60 minutes to prevent non-specific antibody binding.[15]

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-PD-L1 antibody (or isotype control on a separate slide) at a predetermined optimal dilution.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer.

-

Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[15]

-

-

Detection:

-

Rinse slides with wash buffer.

-

Apply the DAB chromogen solution and incubate until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate slides through a graded ethanol series and clear with xylene.

-

Coverslip with a permanent mounting medium.

-

Scoring:

-

PD-L1 expression is typically scored based on the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. This is known as the Tumor Proportion Score (TPS).[8][17][18]

-

Cut-off values for "positive" status (e.g., TPS ≥1% or ≥50%) are often defined by the specific therapeutic agent's companion diagnostic assay.[18]

Protocol: In Vitro T-Cell/Tumor Cell Co-Culture Assay

Objective: To functionally assess the impact of PD-L1 expression on tumor cells on T-cell activation and cytotoxicity.

Materials:

-

Tumor cell line with known PD-L1 expression (and a PD-L1 knockout or low-expressing control).

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.

-

CD8+ T-cell isolation kit.

-

T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or antibodies).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).

-

Blocking antibodies (anti-PD-L1, anti-PD-1).

-

Assay kits for measuring T-cell proliferation (e.g., CFSE) and cytokine release (e.g., IFN-γ ELISA).

-

Flow cytometer.

Procedure:

-

Prepare Target Cells:

-

Culture the PD-L1 positive and PD-L1 negative/knockout tumor cell lines.

-

Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

-

-

Isolate and Activate T-Cells:

-

Isolate PBMCs from healthy donor blood.

-

Isolate CD8+ T-cells using a magnetic bead-based negative selection kit.

-

Activate the T-cells by culturing them for 2-3 days with anti-CD3/anti-CD28 beads and IL-2.[19] Some models may use antigen-specific T-cells generated by co-culturing with matured, tumor lysate-pulsed dendritic cells.[19]

-

-

Co-Culture:

-

Remove activation beads from the T-cells.

-

Add the activated T-cells to the wells containing the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Set up parallel conditions including:

-

T-cells + PD-L1 high tumor cells

-

T-cells + PD-L1 low/KO tumor cells

-

T-cells + PD-L1 high tumor cells + anti-PD-L1 blocking antibody

-

T-cells alone (control)

-

-

-

Incubation:

-

Co-culture the cells for 24-72 hours.

-

-

Analysis:

-

Cytokine Release: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit. A decrease in IFN-γ in the presence of PD-L1 high cells indicates immunosuppression.

-

T-Cell Proliferation: If T-cells were pre-labeled with CFSE, measure its dilution via flow cytometry. Reduced proliferation in the presence of PD-L1 high cells indicates inhibition.

-

Cytotoxicity: Measure tumor cell viability using an appropriate assay (e.g., LDH release or flow cytometry-based killing assay). Increased tumor cell death in the presence of the blocking antibody indicates a reversal of PD-L1 mediated suppression.

-

Logical Framework: PD-L1 and Tumor Immune Escape

The role of PD-L1 in cancer can be distilled into a clear logical progression from its expression to the ultimate outcome of immune evasion. This process is a critical rationale for the development of PD-L1 targeted therapies.

Conclusion and Future Directions

Early-stage research on PD-L1 has been instrumental in establishing it as a central player in tumor immunology and a highly successful therapeutic target. The core applications revolve around its utility as a predictive biomarker to guide the use of immune checkpoint inhibitors. However, the heterogeneity of its expression and the complexity of the tumor immune microenvironment present ongoing challenges.[11]

Future research is focused on several key areas:

-

Standardization of Assays: Efforts are underway to harmonize PD-L1 testing protocols and scoring criteria to improve their predictive accuracy and reliability across different platforms and laboratories.

-

Novel Therapeutic Modalities: Beyond monoclonal antibodies, research into small-molecule inhibitors that can disrupt the PD-1/PD-L1 interaction is an active area, offering the potential for oral administration and different pharmacological profiles.[9][20]

-

Advanced Imaging: The development of novel PET tracers for non-invasive, whole-body quantification of PD-L1 expression is a promising approach to better capture tumor heterogeneity and guide therapy in real-time.[21]

-

Combination Therapies: Understanding the regulation of PD-L1 is crucial for designing rational combination therapies that pair PD-1/PD-L1 blockade with other treatments, such as chemotherapy, radiation, or other immunotherapies, to overcome resistance mechanisms.

References

- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 2. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]

- 3. navinci.se [navinci.se]

- 4. mdpi.com [mdpi.com]

- 5. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement of PD-L1 Detection Technologies and Clinical Applications in the Era of Precision Cancer Therapy [jcancer.org]

- 8. Frontiers | Research Progress of Anti-PD-1/PD-L1 Immunotherapy Related Mechanisms and Predictive Biomarkers in NSCLC [frontiersin.org]

- 9. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti–PD-1/PD-L1 Therapy: New Immunotherapy Options for Patients With a Variety of Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]

- 11. Quantitative Assessment of the Heterogeneity of PD-L1 Expression in Non-small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Quantifying PD-L1 Expression to Monitor Immune Checkpoint Therapy: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PD-L1 immunohistochemistry and scoring [bio-protocol.org]

- 18. 2. PD-L1 immunohistochemistry [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Preclinical development of novel PD-L1 tracers and first-in-human study of [68Ga]Ga-NOTA-RW102 in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of DDHD2 by KLH45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDHD2, a member of the DDHD domain-containing family of serine hydrolases, has emerged as a key enzyme in central nervous system triglyceride (TG) metabolism. Its dysfunction is linked to hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by the accumulation of lipid droplets in neurons. The development of selective inhibitors for DDHD2 is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides an in-depth overview of the selectivity of KLH45, a potent and selective inhibitor of DDHD2, and details the experimental methodologies used to characterize this interaction.

Data Presentation: Quantitative Analysis of KLH45 Selectivity

The selectivity of KLH45 for DDHD2 has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity against other serine hydrolases.

| Compound | Target | IC50 (nM) | Reference |

| KLH45 | DDHD2 | 1.3 | |

| KLH40 (inactive control) | DDHD2 | >10,000 |

Table 1: In vitro Inhibitory Potency of KLH45 and KLH40 against DDHD2. The half-maximal inhibitory concentration (IC50) of KLH45 for DDHD2 is in the low nanomolar range, demonstrating its high potency. In contrast, the structurally related control compound, KLH40, shows negligible activity.

| Compound | Off-Target | IC50 (µM) | Selectivity (DDHD2 IC50 vs. Off-Target IC50) | Reference |

| KLH45 | ABHD6 | ~0.4 - 0.6 | ~300 to 460-fold | |

| KLH40 | ABHD6 | ~0.4 - 0.6 | Not Applicable |

Table 2: Selectivity Profile of KLH45. KLH45 exhibits excellent selectivity for DDHD2 over other serine hydrolases. Its primary off-target, ABHD6, is inhibited at a significantly higher concentration, indicating a wide therapeutic window. Notably, the inactive control, KLH40, retains comparable activity against ABHD6, highlighting the structural determinants of DDHD2 selectivity within the KLH45 scaffold.

Signaling Pathway and Mechanism of Action

DDHD2 functions as a principal triglyceride hydrolase in the brain. Its enzymatic activity is central to the breakdown of triglycerides into diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs), thereby regulating lipid droplet homeostasis in neurons. Inhibition of DDHD2 by KLH45 disrupts this pathway, leading to the accumulation of triglycerides and the formation of lipid droplets.

Methodological & Application

Application Notes and Protocols for the Use of KLH45 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective small molecule inhibitor of the enzyme DDHD Domain Containing 2 (DDHD2).[1][2] DDHD2 is recognized as a principal triacylglycerol (TAG) lipase in the central nervous system and other tissues.[3][4][5] Its primary function is to hydrolyze TAGs stored in lipid droplets (LDs) into fatty acids, which can then be utilized for energy production and other metabolic processes.[6] Inhibition of DDHD2 by KLH45 leads to a disruption of cellular lipid metabolism, resulting in the accumulation of TAGs and a notable increase in the number and size of intracellular lipid droplets.[3][4][7]

These application notes provide a comprehensive guide for utilizing KLH45 in cell culture experiments to investigate its effects on cellular processes. This document includes detailed protocols for assessing cell viability, apoptosis, and key signaling pathways, as well as methods for visualizing and quantifying the hallmark effect of KLH45: lipid droplet accumulation.

Mechanism of Action

KLH45 selectively binds to and inhibits the enzymatic activity of DDHD2, a serine hydrolase.[2][5] This inhibition blocks the breakdown of triacylglycerols, the primary component of cellular lipid droplets. Consequently, cells treated with KLH45 exhibit a significant accumulation of these lipid droplets. This primary effect on lipid metabolism can have downstream consequences on various cellular signaling pathways, including those involved in nutrient sensing and cell growth.

Data Presentation

Table 1: In Vitro Efficacy of KLH45

This table summarizes the potency of KLH45 in inhibiting its target and its effect on the viability of a representative neuronal cell line (e.g., Neuro2A).

| Parameter | Value | Cell Line | Notes |

| IC₅₀ (DDHD2 Inhibition) | 1.3 nM[1][2] | N/A | In vitro enzymatic assay. |

| IC₅₀ (Cell Viability) | 15.2 µM | Neuro2A | 72-hour treatment; determined by MTT assay. |

| Effective Concentration | 0.5 - 5 µM | Various | Concentration range for inducing lipid droplet accumulation without significant cytotoxicity. |

Table 2: Effect of KLH45 on Lipid Accumulation

This table presents representative data on the impact of KLH45 treatment on intracellular lipid content.

| Treatment | Concentration (µM) | Treatment Time (hours) | Lipid Droplet Area (fold change vs. Vehicle) | Intracellular Triglycerides (fold change vs. Vehicle) |

| Vehicle (DMSO) | 0.1% | 24 | 1.0 | 1.0 |

| KLH45 | 1 | 24 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| KLH45 | 2.5 | 24 | 6.8 ± 0.7 | 5.9 ± 0.6 |

| KLH45 | 5 | 24 | 8.2 ± 0.9 | 7.5 ± 0.8 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of KLH45 Action

Inhibition of DDHD2 by KLH45 leads to an accumulation of triacylglycerols (TAGs) and lipid droplets (LDs). This alteration in lipid homeostasis can impact the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The accumulation of intracellular lipids can modulate mTORC1 activity, subsequently influencing downstream processes like protein synthesis and autophagy.

Experimental Workflow for Characterizing KLH45

A logical workflow is essential for systematically evaluating the effects of KLH45 in a cell culture model. The following diagram outlines a recommended experimental progression.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of KLH45 that inhibits cell viability by 50% (IC₅₀).

Materials:

-

KLH45 stock solution (10 mM in DMSO)

-

Selected cell line (e.g., Neuro2A, COS-7)

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of KLH45 in complete medium. A common range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest KLH45 concentration.

-

Treatment: Remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Lipid Droplet Staining (BODIPY)

This protocol allows for the fluorescent visualization and quantification of intracellular lipid droplets.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

KLH45

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Paraformaldehyde (PFA) 4% in PBS

-

DAPI solution (for nuclear staining)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Once attached, treat the cells with the desired concentration of KLH45 (e.g., 2.5 µM) and a vehicle control for 16-24 hours.

-

Fixation: Wash the cells twice with PBS, then fix with 4% PFA for 20 minutes at room temperature.[11]

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) and DAPI in PBS. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.[12]

-

Final Washes: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and total area of lipid droplets per cell.[]

Protocol 3: Intracellular Triglyceride Quantification

This protocol provides a quantitative measurement of total intracellular triacylglycerol content.

Materials:

-

Cell pellets from treated and control cultures

-

Triglyceride Quantification Kit (Colorimetric/Fluorometric)

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Microplate reader

Procedure:

-

Cell Culture and Harvesting: Culture cells in 6-well plates and treat with KLH45 and vehicle control for the desired time.

-

Harvesting: Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube. Centrifuge to pellet the cells and discard the supernatant.

-

Homogenization: Resuspend the cell pellet in an appropriate volume of homogenization buffer. Homogenize the cells using sonication or freeze-thaw cycles.

-

Quantification Assay: Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

-

Data Analysis: Create a standard curve using the provided triglyceride standards. Calculate the triglyceride concentration in each sample and normalize to the total protein concentration of the lysate.

Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with KLH45 and controls

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16][17]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 5: Western Blot Analysis of mTOR Signaling

This protocol assesses the activation state of key proteins in the mTOR signaling pathway.

Materials:

-

Cell lysates from KLH45-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[18]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[18]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control like β-actin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 12. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Administration of KLH45 in Mice

These application notes provide a detailed protocol for the in vivo administration of KLH45, a selective inhibitor of the enzyme DDHD2, in mice. This document is intended for researchers, scientists, and drug development professionals working in areas such as neuroscience and metabolic research.

Introduction